Cefpiramide Sodium Half-Life in Laboratory Animals vs. Cefoperazone and Cefazolin
In a multi-species pharmacokinetic study, cefpiramide sodium (20 mg/kg IV) demonstrated plasma half-lives in rabbits, monkeys, and dogs that were significantly longer than those of cefoperazone and cefazolin examined under the same conditions [1]. The extended half-life supports less frequent dosing regimens in preclinical research and veterinary applications.
| Evidence Dimension | Plasma elimination half-life (minutes) |
|---|---|
| Target Compound Data | Rabbits: 65.8 min; Monkeys: 150.9 min; Dogs: 72.6 min |
| Comparator Or Baseline | Cefoperazone and cefazolin (specific numerical values for each species not provided in abstract, but authors report cefpiramide half-lives were 'significantly longer' in rabbits, monkeys, and dogs than both reference compounds) |
| Quantified Difference | Authors report statistically significant prolongation relative to both cefoperazone and cefazolin |
| Conditions | Intravenous administration at 20 mg/kg in rabbits, monkeys, and dogs |
Why This Matters
This prolonged half-life enables twice-daily or once-daily dosing schedules in preclinical studies, reducing animal handling frequency and experimental variability compared to shorter-half-life comparators requiring more frequent administration.
- [1] Matsui H, et al. PHARMACOKINETICS OF CEFPIRAMIDE (SM-1652), NEW BROAD-SPECTRUM AND LONG-ACTING CEPHALOSPORIN, PARENTERALLY ADMINISTERED TO LABORATORY ANIMALS. CHEMOTHERAPY. 1983;31(Supplement1):114-123. doi:10.11250/chemotherapy1953.31.Supplement1_114 View Source
